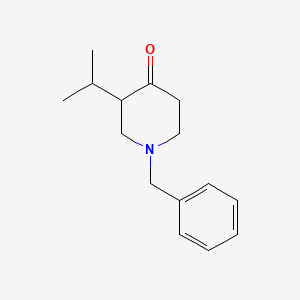

1-Benzyl-3-isopropyl-piperidin-4-one

Description

Contextualization within Piperidine (B6355638) Alkaloid and Heterocycle Chemistry

The piperidine ring is a fundamental scaffold in the chemistry of natural products and synthetic pharmaceuticals. wikipedia.orgnih.gov It is the core structure of many piperidine alkaloids, a class of compounds found in various plant families, such as Pinaceae and Piperaceae. ingentaconnect.comresearchgate.netnih.gov These alkaloids are known for their significant biological activities. nih.govalfa-chemistry.com The piperidine nucleus, a saturated six-membered ring with one nitrogen atom, provides a versatile and conformationally flexible framework that chemists can modify to create a vast array of molecules with diverse properties. wikipedia.orgresearchgate.net

1-Benzyl-3-isopropyl-piperidin-4-one is a synthetic heterocycle that fits within this broad chemical context. cymitquimica.com As a tertiary amine and a ketone, it possesses two reactive centers, making it a valuable intermediate for constructing more complex molecular architectures. cymitquimica.com The N-benzyl group is a common protecting group in organic synthesis, but it also features in many pharmacologically active molecules. The substitution pattern, particularly the isopropyl group at the C-3 position adjacent to the carbonyl group, introduces stereochemical complexity and influences the conformational preference of the piperidine ring, which can be crucial for molecular recognition in biological systems.

Historical Trajectory of Piperidin-4-one Derivatives in Academic Research

The academic investigation of piperidin-4-ones dates back over a century. A pivotal moment in their synthesis was the development of the Mannich reaction, which involves the aminoalkylation of a carbon acid. chemrevlett.com This reaction provided a straightforward method to construct the piperidin-4-one ring system. rdd.edu.iq Early work by Petrenko-Kritschenko and later, extensive studies by Baliah and coworkers, established elegant and efficient methods for synthesizing 2,6-diarylpiperidin-4-ones. chemrevlett.comrdd.edu.iq These methods typically involved the condensation of an aromatic aldehyde, a primary amine or ammonia, and a ketone with two reactive α-hydrogens, such as an ester of acetonedicarboxylic acid. chemrevlett.comrdd.edu.iq

This foundational work laid the groundwork for the synthesis of a multitude of piperidin-4-one derivatives with diverse substitution patterns. chemrevlett.com The ability to introduce various substituents at the nitrogen atom and at different positions on the carbon ring has made these compounds a focus of synthetic chemistry for decades. acs.org The synthesis of N-substituted derivatives, such as N-benzyl-4-piperidone, became an important area of research, as these compounds serve as precursors to a wide range of other molecules. chemicalbook.comchemicalbook.com The synthesis of asymmetrically substituted piperidones, like the 3-isopropyl derivative, represents a further evolution, allowing for the creation of chiral molecules and the exploration of stereochemistry's role in chemical and biological activity. prepchem.com

Current Research Landscape and Emerging Academic Interest in this compound Analogues

The piperidin-4-one scaffold continues to be of high interest in contemporary academic and pharmaceutical research. acs.org Current efforts are often directed towards the synthesis of complex analogues for use in drug discovery and materials science. For instance, piperidine derivatives are central to the structure of drugs like donepezil, used for treating Alzheimer's disease, and researchers are actively developing new analogues to improve efficacy and explore structure-activity relationships. nih.gov

While direct research on this compound is not extensively published, academic interest in its analogues is evident. The synthesis of 2- and 3-substituted N-benzyl-4-piperidones is explored for creating diverse molecular libraries. prepchem.comresearchgate.net For example, research into NOP receptor antagonists has involved complex piperidine structures, highlighting the platform's utility in neuroscience research. nih.gov A patented process describes the synthesis of a closely related compound, 3-benzyl-2-isopropyl-1-(2-phenethyl)piperidin-4-one, from a tetrahydropyridine (B1245486) precursor, indicating that synthetic routes to such sterically hindered piperidones are being actively investigated for creating novel chemical entities. googleapis.com The presence of both an N-benzyl group and C-3 alkyl substitution in this compound makes it a relevant model or intermediate for developing such complex, multi-substituted piperidine systems.

Methodological Frameworks for Investigating this compound

The characterization of piperidin-4-one derivatives like this compound relies on a suite of standard and advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental tools for elucidating the structure of these compounds. researchgate.net Chemical shifts and coupling constants provide detailed information about the electronic environment of atoms and the stereochemical relationships between protons, helping to determine the conformation of the piperidine ring (e.g., chair, boat, or twist-boat). chemrevlett.comresearchgate.net

Mass Spectrometry (MS) : Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight of the compound and to study its fragmentation patterns, which aids in structural confirmation. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify key functional groups. For this compound, characteristic absorption bands for the carbonyl (C=O) group of the ketone and vibrations associated with the aromatic benzyl (B1604629) group and aliphatic C-H bonds would be expected. researchgate.net

X-ray Crystallography : For solid derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and the solid-state conformation of the molecule. researchgate.net This technique has been widely used to study the crystal structures of various piperidin-4-one derivatives. chemrevlett.com

High-Performance Liquid Chromatography (HPLC) : RP-HPLC is a powerful method for assessing the purity of piperidine compounds and for quantitative analysis, often using pre-column derivatization to enhance detection. nih.gov

These methodological frameworks are essential for confirming the identity, purity, and structural details of newly synthesized piperidin-4-one derivatives, underpinning their use in further academic research.

Table 2: Common Synthetic and Analytical Methods for Piperidin-4-one Derivatives

| Method Type | Technique | Purpose | Reference(s) |

| Synthesis | Mannich Condensation | Core ring formation of 2,6-disubstituted piperidin-4-ones. | chemrevlett.com, rdd.edu.iq |

| Synthesis | Dieckmann Condensation | Intramolecular cyclization to form the piperidone ring. | chemicalbook.com, chemicalbook.com |

| Synthesis | α-Imino Carbene Cascade | Modern method for synthesizing piperidin-4-one derivatives. | acs.org |

| Analysis | NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and conformational analysis. | researchgate.net |

| Analysis | Mass Spectrometry (GC-MS) | Molecular weight determination and fragmentation analysis. | researchgate.net |

| Analysis | X-ray Crystallography | Definitive 3D structure and stereochemistry in solid state. | chemrevlett.com, researchgate.net |

| Analysis | HPLC | Purity assessment and quantification. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-propan-2-ylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-12(2)14-11-16(9-8-15(14)17)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGWIAGKEBGZDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 1 Benzyl 3 Isopropyl Piperidin 4 One

Classical and Conventional Routes to Piperidin-4-one Core Structures

The synthesis of the piperidin-4-one core has traditionally been dominated by robust and well-established chemical reactions. Among the most prominent is the Mannich condensation reaction. chemrevlett.comnih.gov This method typically involves the one-pot condensation of an aldehyde, a primary amine or ammonia, and a ketone with two α-hydrogens. chemrevlett.com For the synthesis of N-substituted 2,6-diarylpiperidin-4-ones, the reaction between an aromatic aldehyde, a ketone like ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297) in an ethanol (B145695) medium has been a standard procedure. chemrevlett.com

Another cornerstone of classical piperidin-4-one synthesis is the Dieckmann condensation. dtic.mil This intramolecular cyclization of a diester is a powerful tool for forming the six-membered ring. The typical sequence involves a double Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester (like ethyl acrylate), followed by the Dieckmann cyclization of the resulting diester adduct, and subsequent hydrolysis and decarboxylation to yield the final 4-piperidone. dtic.milacs.org While this method is general, it can suffer from drawbacks such as long reaction times and difficulties in product isolation, especially for water-soluble products. acs.org

These classical methods, while foundational, often require harsh conditions and can lead to complex product mixtures, necessitating extensive purification. sciencemadness.org

Development of Novel and Advanced Synthetic Pathways for 1-Benzyl-3-isopropyl-piperidin-4-one

The demand for more efficient and selective synthetic routes has spurred the development of novel pathways. These modern approaches often leverage catalysis and multicomponent strategies to improve yields, selectivity, and environmental compatibility.

Catalytic Strategies (e.g., Organocatalysis, Transition Metal Catalysis)

Catalysis offers a powerful means to construct the piperidin-4-one skeleton with high efficiency and control. Both organocatalysis and transition metal catalysis have emerged as key strategies.

Organocatalysis utilizes small organic molecules to catalyze reactions, often providing high stereoselectivity. researchgate.net For instance, polysubstituted piperidines can be synthesized via a domino Michael addition/aminalization process catalyzed by O-TMS protected diphenylprolinol, which can create four contiguous stereocenters in a single step. acs.org Proline-catalyzed Mannich reactions are also central to organocatalytic cascades for producing 2-substituted piperidines. researchgate.netnih.gov

Transition metal catalysis provides a diverse toolkit for piperidine (B6355638) synthesis. digitellinc.com Palladium-catalyzed cross-coupling reactions, for example, can be used to synthesize 4-arylpiperidines from protected 4-piperidones. researchgate.net More recently, rhodium-catalyzed cascade reactions involving α-imino carbenes have been developed to produce valuable piperidin-4-one derivatives in excellent yields. acs.orgnih.gov This method involves a 1,2-aryl/alkyl migration and annulation sequence. acs.orgnih.gov Other transition metals like iridium, ruthenium, and copper have also been employed in catalytic cycles for piperidine synthesis, including hydrogenation of pyridine (B92270) precursors and C-H amination reactions. nih.govacs.org

A hypothetical catalytic synthesis for this compound could involve the alkylation of 1-benzyl-4-piperidone. A related procedure for 1-benzyl-3-methyl-piperidin-4-one involves treating the parent piperidone with sodium hydride to form the enolate, followed by reaction with an alkyl halide (methyl iodide). chemicalbook.com Adapting this to the target molecule would require using an isopropyl halide.

Table 1: Comparison of Catalytic Strategies for Piperidin-4-one Synthesis

| Catalytic Strategy | Catalyst Example | Key Transformation | Advantages |

|---|---|---|---|

| Organocatalysis | Proline, Diphenylprolinol derivatives | Asymmetric Mannich, Michael additions | High enantioselectivity, metal-free. researchgate.netacs.org |

| Transition Metal Catalysis | Rhodium, Palladium, Copper complexes | C-H activation, cross-coupling, annulation | High efficiency, broad substrate scope, novel bond formations. researchgate.netacs.orgacs.org |

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. The classical Mannich reaction for piperidone synthesis is itself a three-component reaction. chemrevlett.comresearchgate.net

Modern MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, offer advanced routes to complex heterocyclic systems. This reaction typically involves an aldehyde, an isocyanide, and a suitable amino-heterocycle, often catalyzed by a Lewis acid like Scandium triflate, to build highly functionalized products. rug.nl Such strategies are noted for their tolerance of a wide range of functional groups, including esters and boronic acids. rug.nl Applying an MCR strategy to the synthesis of this compound could streamline the construction of the core structure, potentially incorporating the benzyl (B1604629) and isopropyl groups in a single, convergent step.

Principles of Green Chemistry in this compound Synthesis

Green chemistry principles are increasingly influencing the design of synthetic routes for piperidones. Key goals include minimizing waste, improving atom economy, and using environmentally benign solvents and reagents. acs.orgnih.gov

One successful green approach involves replacing traditional organic solvents with deep eutectic solvents (DES), such as a mixture of glucose and urea. asianpubs.orgresearchgate.net These solvents are inexpensive, biodegradable, and effective media for the synthesis of various piperidin-4-one derivatives, with reported yields often exceeding those of conventional methods. asianpubs.org Another green strategy focuses on developing one-pot processes that avoid the isolation of intermediates, thereby reducing solvent use and waste generation. acs.org For example, a single-step, one-pot process for N-substituted piperidones using carbonate bases has been shown to offer improved atom economy and waste minimization compared to the classical Dieckmann approach. acs.orgnih.gov

Stereoselective Synthesis of this compound and its Isomers

The presence of a stereocenter at the C3 position in this compound necessitates stereoselective synthetic methods to control its configuration.

Chiral Auxiliary-Mediated Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

Oxazolidinones, popularized by David A. Evans, are a prominent class of chiral auxiliaries used in stereoselective alkylation and aldol (B89426) reactions. wikipedia.org In a synthesis targeting a substituted piperidine, an oxazolidinone can be acylated with a fragment that will become part of the piperidine ring. The steric bulk of the auxiliary then directs the diastereoselective addition of a substituent. wikipedia.org

Another powerful strategy employs chiral hydrazones, such as those derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). lookchem.com In a reported asymmetric synthesis of 1,3,4,5-tetrasubstituted piperidines, a ketone precursor was condensed with a chiral hydrazine. The resulting hydrazone was deprotonated to form a chiral lithium aza-enolate, which then reacted with an electrophile (e.g., an alkyl halide) with high diastereoselectivity. Subsequent cleavage of the hydrazone revealed the chiral ketone, which could be further elaborated into the final piperidine product. lookchem.com This methodology could be directly adapted for the synthesis of chiral this compound by starting with 1-benzyl-4-piperidone, converting it to a SAMP-hydrazone, and then performing a diastereoselective alkylation with an isopropyl halide.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Target Compound |

| 1-Benzyl-3-methyl-piperidin-4-one | Related Compound |

| 1-benzyl-4-piperidone | Starting Material/Precursor |

| (2RS,3RS)-(6)-3-Benzyl-2-isopropyl-1-(2-phenethyl)piperidin-4-one | Related Compound |

| 2,6-diarylpiperidin-4-ones | Class of Compounds |

| Ammonia | Reagent |

| Benzyl bromide | Reagent |

| Choline chloride | Component of Deep Eutectic Solvent |

| Curcumin | Natural Product Example |

| Diphenylprolinol | Organocatalyst |

| Ethyl acrylate | Reagent for Dieckmann condensation |

| Ethyl methyl ketone | Reagent |

| Glucose | Component of Deep Eutectic Solvent |

| Iodopropane | Reagent |

| Isofagomine | Glycosidase Inhibitor Example |

| Isopropyl halide | Reagent |

| Mandelic acid | Chiral Auxiliary |

| Methyl iodide | Reagent |

| N-acetylneuraminic acid | Biological Molecule Example |

| Oxazolidinones | Class of Chiral Auxiliaries |

| Proline | Organocatalyst |

| Pseudoephedrine | Chiral Auxiliary |

| Pyridine | Precursor |

| Scandium triflate | Lewis Acid Catalyst |

| Sodium hydride | Reagent |

| trans-2-Phenyl-1-cyclohexanol | Chiral Auxiliary |

| Urea | Component of Deep Eutectic Solvent |

| 8-phenylmenthol | Chiral Auxiliary |

Asymmetric Catalytic Processes

The introduction of the isopropyl group at the C-3 position of the piperidinone ring creates a chiral center. Consequently, the development of asymmetric methods to control the stereochemistry of this position is of significant interest. While specific data for the asymmetric synthesis of this compound is not extensively reported, analogous organocatalytic and metal-catalyzed asymmetric alkylations of cyclic ketones provide a strong precedent for achieving high enantioselectivity. nih.govrsc.orgrsc.org

Organocatalysis, employing chiral secondary amines like derivatives of proline or cinchona alkaloids, has emerged as a powerful tool for the asymmetric α-alkylation of ketones. nih.gov These catalysts react with the ketone to form a chiral enamine intermediate. The stereochemistry of the catalyst directs the approach of the electrophile to one face of the enamine, leading to the preferential formation of one enantiomer of the product.

For instance, the asymmetric alkylation of cyclic ketones has been achieved with high enantiomeric excess (ee) using chiral primary amine catalysts in combination with photoredox catalysis. nih.gov In a related study, chiral phase-transfer catalysts derived from cinchona alkaloids have been used for the asymmetric alkylation of glycine (B1666218) imines, achieving excellent enantioselectivity. researchgate.net Although the substrates are different, the principles can be extrapolated to the synthesis of chiral 3-substituted piperidones.

Below is a table summarizing representative results for the asymmetric alkylation of cyclic ketones, which are analogous to the synthesis of chiral this compound.

| Catalyst/Method | Substrate | Electrophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Chiral Primary Amine / Photoredox | Cyclohexanone | Ethyl α-bromophenylacetate | 85 | 92 | nih.gov |

| Cinchona-derived Phase-Transfer Catalyst | N-(Diphenylmethylene)glycine tert-butyl ester | Benzyl bromide | 95 | 99 | nih.gov |

| Dinickel Catalyst | 2-Methylcyclohexanone | 1-Iodopropane | 88 | 95 | rsc.org |

Mechanistic Elucidation of Key Synthetic Steps

The key synthetic step in the formation of this compound via the Stork enamine alkylation involves a well-elucidated mechanism. masterorganicchemistry.com

Step 1: Enamine Formation The reaction is initiated by the acid-catalyzed reaction of 1-benzyl-4-piperidone with a secondary amine, such as pyrrolidine (B122466). The carbonyl oxygen is first protonated, activating the carbonyl carbon for nucleophilic attack by the secondary amine. A subsequent dehydration step leads to the formation of the enamine. The enamine exists in equilibrium with its starting materials.

Step 2: Nucleophilic Attack (Alkylation) The formed enamine is a strong nucleophile, with the α-carbon being the primary site of nucleophilicity due to the electron-donating nature of the nitrogen lone pair. This nucleophilic α-carbon then attacks the electrophilic carbon of the isopropyl halide (e.g., 2-bromopropane) in an SN2 fashion. This step is the key carbon-carbon bond-forming reaction and results in the formation of an iminium salt.

Step 3: Hydrolysis The final step is the hydrolysis of the iminium salt, which is readily accomplished by the addition of water. The iminium ion is electrophilic and is attacked by water. Subsequent proton transfers and elimination of the secondary amine regenerate the ketone functionality, yielding the final product, this compound, and the protonated secondary amine.

In the context of asymmetric catalysis using a chiral secondary amine, the catalyst forms a chiral enamine. The stereocenter(s) on the catalyst create a chiral environment that sterically and/or electronically biases the approach of the isopropyl halide, leading to the formation of one enantiomer of the iminium salt in excess. Subsequent hydrolysis then affords the enantioenriched this compound. The stereochemical outcome is dictated by the transition state of the SN2 alkylation step. researchgate.netacs.org

Reactivity, Transformation, and Mechanistic Studies of 1 Benzyl 3 Isopropyl Piperidin 4 One

Chemical Transformations at the Ketone Functionality

The carbonyl group at the C4 position is a primary site for a variety of chemical reactions, including nucleophilic additions, redox processes, and condensation reactions.

The ketone functionality of 1-benzyl-3-isopropyl-piperidin-4-one is susceptible to attack by various nucleophiles. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds at the C4 position, often with significant stereochemical implications due to the presence of the adjacent chiral center at C3.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), to the carbonyl group is a classic method for forming tertiary alcohols. In the case of this compound, the stereochemical outcome of this addition is of particular interest. The incoming nucleophile can approach the carbonyl carbon from either the axial or equatorial face of the piperidine (B6355638) ring, which typically exists in a chair conformation. The presence of the bulky isopropyl group at the C3 position is expected to exert significant steric hindrance, thereby directing the nucleophile to the less hindered face. Generally, for 3-alkyl substituted cyclic ketones, axial attack is favored to avoid steric interactions with the axial hydrogens at C2 and C6, leading to the formation of the equatorial alcohol as the major product. However, the stereoselectivity can be influenced by the specific Grignard reagent used, with different halides in the Grignard reagent potentially affecting the transition state geometry and, consequently, the diastereomeric ratio of the product alcohols.

Wittig Reaction: The Wittig reaction provides a powerful tool for converting the ketone into an alkene. This reaction involves the use of a phosphorus ylide (a Wittig reagent), which reacts with the ketone to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene and a phosphine (B1218219) oxide byproduct. The stereoselectivity of the Wittig reaction (i.e., the formation of E or Z isomers) is dependent on the nature of the ylide. Unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides tend to produce E-alkenes. For this compound, this reaction would lead to the formation of a 4-alkylidene-1-benzyl-3-isopropylpiperidine.

A summary of representative nucleophilic addition reactions at the ketone functionality is presented in the table below.

| Nucleophile/Reagent | Product Type | Key Features |

| Grignard Reagent (RMgX) | Tertiary Alcohol | Formation of a new C-C bond at C4. The stereochemistry of the resulting alcohol is influenced by the steric bulk of the C3-isopropyl group. |

| Organolithium (RLi) | Tertiary Alcohol | Similar to Grignard reagents, leads to the formation of tertiary alcohols with stereoselectivity influenced by the existing chiral center. |

| Wittig Reagent (Ph₃P=CHR) | Alkene | Converts the C=O bond to a C=C bond, forming a 4-alkylidene-piperidine derivative. The E/Z selectivity depends on the ylide used. |

Reductions: The ketone group can be readily reduced to a secondary alcohol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, typically yielding the corresponding 1-benzyl-3-isopropyl-piperidin-4-ol. The stereochemical outcome of the reduction is again a key consideration. The reduction of 3-substituted piperidin-4-ones with hydride reagents generally leads to a mixture of cis and trans isomers, with the ratio depending on the steric and electronic environment around the carbonyl group. Axial attack of the hydride ion leads to the equatorial alcohol, while equatorial attack results in the axial alcohol. For substrates with a C3-alkyl substituent, the equatorial alcohol is often the major product due to less steric hindrance for the incoming hydride from the axial direction.

Oxidations: The reverse transformation, the oxidation of the corresponding 1-benzyl-3-isopropyl-piperidin-4-ol back to the ketone, can be accomplished using a variety of oxidizing agents. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, is a mild and efficient method for this purpose. nih.gov This reaction is known for its high yields and compatibility with a wide range of functional groups. wikipedia.org The mechanism involves the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination to produce the ketone. nih.gov

The table below summarizes the key redox reactions involving the ketone functionality.

| Reaction Type | Reagent(s) | Product | Mechanistic Notes |

| Reduction | Sodium Borohydride (NaBH₄) | 1-Benzyl-3-isopropyl-piperidin-4-ol | Nucleophilic addition of a hydride ion to the carbonyl carbon. Stereoselectivity is influenced by steric factors. |

| Oxidation | Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | This compound | Formation of an alkoxysulfonium intermediate followed by intramolecular elimination. nih.gov |

Enamine Formation: this compound can react with secondary amines, such as pyrrolidine (B122466) or morpholine, under acidic catalysis to form an enamine. The reaction proceeds through the initial formation of a carbinolamine, followed by dehydration. Due to the unsymmetrical nature of the ketone, two regioisomeric enamines can potentially be formed: one with the double bond between C4 and C5, and the other between C3 and C4. The formation of the less substituted enamine (double bond between C4 and C5) is generally favored due to steric hindrance from the isopropyl group at C3. Enamines are versatile synthetic intermediates, acting as nucleophiles in reactions such as alkylations and Michael additions.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the ketone with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or diethyl malonate) in the presence of a weak base, often an amine like piperidine. nih.gov This reaction leads to the formation of a new carbon-carbon double bond at the C4 position, yielding a 4-alkylidene derivative. The reaction proceeds through a nucleophilic addition of the carbanion derived from the active methylene compound to the ketone, followed by dehydration.

The following table outlines the key aspects of enamine and condensation chemistry.

| Reaction | Reagents | Intermediate/Product | Key Features |

| Enamine Formation | Secondary Amine (e.g., pyrrolidine), Acid Catalyst | Enamine | Formation of a nucleophilic enamine, with regioselectivity influenced by the C3-substituent. |

| Knoevenagel Condensation | Active Methylene Compound (e.g., malononitrile), Base (e.g., piperidine) | 4-Alkylidene-piperidine | Formation of a C=C bond at the C4 position. nih.gov |

Reactions Involving the Piperidine Ring System

The piperidine ring itself can undergo transformations that alter its size or introduce new functional groups on the N-benzyl moiety.

Ring Expansion (Tiffeneau-Demjanov Rearrangement): A one-carbon ring expansion of the piperidine ring to a seven-membered azepane ring can be envisioned through a Tiffeneau-Demjanov rearrangement. wikipedia.orgharvard.edu This process would first involve the conversion of the ketone in this compound to a cyanohydrin by treatment with a cyanide source. Subsequent reduction of the nitrile group to a primary amine would yield a 1-aminomethyl-4-piperidinol. Treatment of this amino alcohol with nitrous acid generates a diazonium ion, which can then undergo a rearrangement with concomitant loss of nitrogen gas. wikipedia.orgharvard.edu The migration of one of the ring carbons to the adjacent carbon bearing the departing nitrogen group results in the expansion of the ring, ultimately yielding a 1-benzyl-4-isopropyl-azepan-5-one. The regioselectivity of the carbon migration is a critical aspect of this rearrangement. wikipedia.org

Ring Contraction (Favorskii Rearrangement): A ring contraction of the piperidine ring to a five-membered pyrrolidine ring can be achieved via the Favorskii rearrangement. wikipedia.orgddugu.ac.inadichemistry.com This reaction would require the initial α-halogenation of the ketone at the C3 position to yield a 2-halo-1-benzyl-3-isopropyl-piperidin-4-one. Treatment of this α-halo ketone with a base, such as an alkoxide, would lead to the formation of a cyclopropanone (B1606653) intermediate through an intramolecular nucleophilic substitution. wikipedia.orgddugu.ac.inadichemistry.com Subsequent nucleophilic attack of the alkoxide on the cyclopropanone and ring-opening would result in the formation of a cyclopentanecarboxylic acid ester derivative. The direction of the ring opening is generally governed by the stability of the resulting carbanion intermediate. adichemistry.com

The table below summarizes these ring modification strategies.

| Rearrangement | Key Intermediate | Product Type | Mechanistic Hallmark |

| Tiffeneau-Demjanov | 1-Aminomethyl-4-piperidinol | Azepan-5-one | Ring expansion via a diazonium ion intermediate. wikipedia.orgharvard.edu |

| Favorskii | α-Halo ketone, Cyclopropanone | Pyrrolidine-carboxylic acid derivative | Ring contraction through a cyclopropanone intermediate. wikipedia.orgddugu.ac.inadichemistry.com |

The benzyl (B1604629) group attached to the piperidine nitrogen can also be a site for chemical modification.

Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The N-benzylpiperidine moiety as a whole is generally considered to be an ortho, para-directing group due to the electron-donating nature of the nitrogen atom, which can stabilize the arenium ion intermediate through resonance. However, under strongly acidic conditions, the piperidine nitrogen can be protonated, which would convert the substituent into a deactivating, meta-directing group. Therefore, the reaction conditions must be carefully chosen to achieve the desired regioselectivity. For instance, nitration of 1-benzylpyrrole, a related N-benzyl heterocycle, has been shown to yield a mixture of nitro-substituted products, with the substitution pattern being influenced by the reaction conditions.

Benzylic Bromination: The methylene group of the benzyl substituent is a benzylic position and is therefore susceptible to radical halogenation. Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator or light can lead to the formation of a benzylic bromide. This benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups at this position.

The following table highlights the functionalization possibilities of the benzyl group.

| Reaction Type | Reagent(s) | Product | Key Considerations |

| Electrophilic Aromatic Substitution | Nitrating agent (e.g., HNO₃/H₂SO₄) or Halogenating agent (e.g., Br₂/FeBr₃) | Substituted Benzyl Moiety | The piperidine nitrogen can be protonated under acidic conditions, changing the directing effect from ortho, para to meta. |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | Benzylic Bromide | Radical reaction at the benzylic C-H bond. |

N-Substitution Reactions of the Piperidine Nitrogen (if acting as a reactant)

The most prominent reaction in which the N-benzyl group of this compound acts as a reactant is its removal, a process known as N-debenzylation. This transformation is a key step in synthetic pathways where the benzyl group is used as a protecting group for the piperidine nitrogen. researchgate.netguidechem.com The cleavage of the nitrogen-benzyl bond (C-N bond) converts the tertiary amine back into a secondary amine (3-isopropyl-piperidin-4-one), which can then undergo further reactions like acylation or alkylation. google.com

The primary method for N-debenzylation is catalytic hydrogenolysis. researchgate.net This reaction typically involves a palladium catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen. acs.orgnih.gov The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent such as ammonium (B1175870) formate (B1220265), formic acid, or cyclohexadiene. researchgate.netsciencemadness.orgresearchgate.net

The general mechanism for Pd/C-catalyzed hydrogenolysis involves the adsorption of the N-benzylpiperidone onto the surface of the palladium catalyst. The C-N bond is cleaved, and the benzyl group is hydrogenated to form toluene (B28343), while the piperidine nitrogen is reduced to the secondary amine. acs.org The reaction is generally clean and efficient, though the activity of the catalyst can be influenced by various factors. nacatsoc.org

Several conditions have been developed for the N-debenzylation of N-benzyl amines and related heterocyclic compounds, which are applicable to this compound. The efficiency of the reaction can be enhanced by the addition of acids or co-catalysts. acs.orgresearchgate.net For instance, the use of a mixed catalyst system, such as Pd/C combined with niobic acid-on-carbon (Nb₂O₅/C), has been shown to significantly accelerate the hydrogenative deprotection of N-benzyl groups. acs.orgnih.gov This is attributed to the acidic nature of the co-catalyst, which can mitigate the catalyst inhibition often caused by the product amine coordinating to the palladium surface. acs.orgnih.gov

| Reactant Class | Reagents & Catalyst | Solvent | Temperature | Time | Yield | Ref |

| N-Benzyl Amines | 10% Pd/C, H₂ (1 atm) | Methanol | Room Temp. | 1-3 h | High | acs.org |

| N-Benzyl Amines | 10% Pd/C, 10% Nb₂O₅/C, H₂ (1 atm) | Methanol | Room Temp. | <1 h | >99% | acs.org |

| N-Benzyl Piperidine | 10% Pd/C, Ammonium Formate | Methanol | Reflux | 2-20 h | Variable | sciencemadness.org |

| N-Benzyl Heterocycles | KOtBu, O₂ | DMSO | 0°C - Room Temp. | 10 min | Moderate to Good | researchgate.net |

Rearrangement Reactions and their Mechanisms

While specific studies on the rearrangement of this compound are not extensively documented, the structural features of the molecule allow for predictions of potential transformations based on well-established reactions of related piperidin-4-ones. Two such potential reactions are the Favorskii and Beckmann rearrangements.

Favorskii Rearrangement

The Favorskii rearrangement involves the transformation of an α-halo ketone into a carboxylic acid derivative using a base. wikipedia.org For cyclic ketones, this reaction results in a ring contraction. nrochemistry.com If this compound were halogenated at the C5 position (alpha to the carbonyl group), the resulting α-halo ketone could undergo a Favorskii rearrangement. The reaction has been demonstrated on bromo-piperidin-4-one derivatives. researchgate.net

The accepted mechanism proceeds via the formation of a cyclopropanone intermediate. wikipedia.orgddugu.ac.in

Enolate Formation: A base (e.g., hydroxide (B78521) or alkoxide) abstracts an acidic proton from the α'-carbon (C5), forming an enolate.

Intramolecular Substitution: The enolate attacks the carbon bearing the halogen (C3), displacing the halide and forming a strained bicyclic cyclopropanone intermediate.

Nucleophilic Attack and Ring Opening: The nucleophilic base attacks the carbonyl carbon of the cyclopropanone. The subsequent collapse of the tetrahedral intermediate leads to the cleavage of the cyclopropane (B1198618) ring to form the more stable carbanion. The regiochemistry of the ring opening is governed by the stability of the resulting carbanion.

Protonation: Protonation of the carbanion yields the final ring-contracted product, which in this case would be a 1-benzyl-2-isopropyl-pyrrolidine-3-carboxylic acid derivative.

Beckmann Rearrangement

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an N-substituted amide. wikipedia.orgadichemistry.com For cyclic oximes, the reaction results in a ring expansion to a lactam (a cyclic amide). adichemistry.com The oxime of this compound, which can be readily prepared from the ketone using hydroxylamine, would be a suitable substrate for this rearrangement. The synthesis and crystal structure of N-benzyl piperidin-4-one oxime have been reported. chemrevlett.com

The mechanism is stereospecific, with the group anti-periplanar to the oxime's leaving group migrating. wikipedia.orgadichemistry.com

Protonation/Activation: An acid catalyst (e.g., H₂SO₄, PCl₅) protonates or activates the hydroxyl group of the oxime, converting it into a good leaving group (e.g., H₂O). adichemistry.commasterorganicchemistry.com

Rearrangement and N-O Bond Cleavage: A concerted 1,2-alkyl shift occurs where one of the carbon atoms adjacent to the oxime carbon migrates to the nitrogen atom, simultaneously displacing the leaving group. This results in the formation of a nitrilium ion intermediate. The migrating group is the one situated anti to the leaving group.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the nitrilium ion.

Deprotonation and Tautomerization: Deprotonation followed by tautomerization yields the final lactam product.

For the oxime of this compound, migration of the C3 carbon would lead to the formation of a 1-benzyl-4-isopropyl-1,4-diazepan-5-one, a seven-membered ring lactam.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Specific experimental kinetic and thermodynamic parameters for reactions involving this compound are not widely published. However, the kinetic and thermodynamic principles governing its key reactions can be discussed based on studies of analogous systems.

Kinetic Considerations

The rate of the N-debenzylation reaction is highly dependent on several factors. In catalytic hydrogenolysis, the reaction rate is influenced by hydrogen pressure, temperature, solvent, and catalyst characteristics such as the type of support, metal loading, and metal dispersion. researchgate.netnacatsoc.org The reaction kinetics for such heterogeneous catalytic processes are often described by Langmuir-Hinshelwood models, which account for the adsorption of reactants onto the catalyst surface. researchgate.net A known issue that can slow the reaction is the inhibition of the palladium catalyst by the product amine, which coordinates strongly to the metal surface. acs.orgnih.gov This can be overcome by using a higher catalyst loading or by adding an acidic promoter, which protonates the amine, reducing its ability to bind to the catalyst. researchgate.net

For the potential Favorskii and Beckmann rearrangements , the reaction kinetics are determined by the rate-limiting step in their respective mechanisms. In the Favorskii rearrangement, the rate can be influenced by the strength of the base and the stability of the intermediate enolate and cyclopropanone. In the Beckmann rearrangement, the rate-limiting step is typically the concerted migration of the alkyl group with the departure of the leaving group. The rate is therefore dependent on the nature of the migrating group and the efficacy of the acid catalyst in converting the hydroxyl into a good leaving group. illinois.edu

Thermodynamic Considerations

From a thermodynamic perspective, the stability of the piperidin-4-one ring itself is a key factor. Like other substituted cyclohexanones, the piperidine ring in this compound is expected to adopt a stable chair conformation. To minimize steric hindrance (A-value strain), the bulky benzyl and isopropyl substituents will strongly prefer to occupy equatorial positions. chemrevlett.com

The N-debenzylation reaction is thermodynamically favorable due to the formation of the very stable toluene molecule as a byproduct.

In the Favorskii rearrangement , the primary thermodynamic driving force is the relief of strain in the opening of the highly strained cyclopropanone intermediate and the subsequent formation of a stable carboxylate or ester product. youtube.com The regioselectivity of the ring-opening is thermodynamically controlled, favoring the pathway that generates the more stable carbanion intermediate. ddugu.ac.inyoutube.com

Derivatization and Analogue Synthesis of 1 Benzyl 3 Isopropyl Piperidin 4 One

Structural Modification at the Piperidine (B6355638) Nitrogen Atom

The N-benzyl group of 1-benzyl-3-isopropyl-piperidin-4-one serves as a common protecting group for the piperidine nitrogen, but it is also a key site for structural modification. The most fundamental transformation at this position is debenzylation to yield the secondary amine, 3-isopropyl-piperidin-4-one. This is typically achieved through catalytic hydrogenation, where hydrogen gas is used with a palladium on carbon (Pd/C) catalyst. An alternative method involves transfer hydrogenation, using reagents like ammonium (B1175870) formate (B1220265) in the presence of Pd/C, which can be advantageous in certain laboratory settings. researchgate.net

Once the secondary amine is obtained, it becomes a versatile handle for introducing a wide array of substituents through N-alkylation or N-acylation.

N-Alkylation: Reaction with various alkyl, aryl, or heteroaryl halides (chlorides, bromides, iodides) in the presence of a mild base such as potassium carbonate (K₂CO₃) can introduce new N-substituents. researchgate.net

N-Acylation: Treatment with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine (B92270), yields the corresponding N-amides. This modification can significantly alter the electronic properties and conformational flexibility of the piperidine ring.

These modifications allow for the systematic alteration of the steric and electronic properties at the nitrogen atom, which is a crucial strategy in tuning the pharmacological profile of piperidine-based compounds.

Table 1: Examples of N-Substituent Modification

| Reaction Type | Reagent(s) | Resulting N-Substituent | Product Class |

|---|---|---|---|

| Debenzylation | H₂, Pd/C | -H | Secondary Amine |

| N-Alkylation | Ethyl iodide, K₂CO₃ | -CH₂CH₃ | N-Ethyl Piperidone |

| N-Alkylation | 4-Fluorobenzyl bromide, K₂CO₃ | -CH₂(4-F-Ph) | N-(4-Fluorobenzyl) Piperidone |

| N-Acylation | Acetyl chloride, Et₃N | -C(O)CH₃ | N-Acetyl Piperidone |

| N-Arylation | 2-Chloropyridine, NaH | -2-Pyridyl | N-Aryl Piperidone |

Functional Group Interconversions of the Isopropyl Substituent

Direct functional group interconversion of the isopropyl group at the C3 position of the piperidine ring is synthetically challenging due to the chemical inertness of its constituent C-H and C-C bonds. Such transformations typically require harsh conditions that may not be compatible with the rest of the molecule.

However, diversification at the C3 position can be envisioned by modifying the initial synthesis of the piperidone core. Many piperidin-4-ones are synthesized via a Mannich-type condensation involving an aldehyde, an amine, and a ketone. By substituting the precursor for the isopropyl group (e.g., isobutyraldehyde) with other aldehydes, a range of different C3-substituents can be installed from the outset.

For the existing this compound scaffold, hypothetical transformations could include:

Late-stage C-H oxidation: While difficult, advanced catalytic methods could potentially hydroxylate a tertiary C-H bond, though selectivity would be a major challenge.

Radical Halogenation: Free-radical bromination could potentially functionalize the tertiary carbon, but this process often lacks selectivity and can lead to a mixture of products.

Given these challenges, modifying the C3-substituent is most practically achieved by employing a different starting material in the synthesis of the piperidine ring itself, rather than by direct interconversion on the pre-formed molecule.

Elaboration and Diversification of the Benzyl (B1604629) Aromatic Ring

The phenyl ring of the N-benzyl group offers a platform for introducing additional diversity through electrophilic aromatic substitution reactions. These reactions allow for the installation of various functional groups at the ortho, meta, and para positions of the ring, thereby modulating the electronic and steric profile of the entire N-benzyl moiety.

Common transformations include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂), typically at the para position.

Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) yields the corresponding bromo-substituted derivative.

Friedel-Crafts Acylation: Using an acyl chloride (e.g., acetyl chloride) and a Lewis acid such as aluminum chloride (AlCl₃) attaches an acyl group to the ring.

Friedel-Crafts Alkylation: Introducing an alkyl group using an alkyl halide and a Lewis acid catalyst.

The resulting functional groups can be further modified. For instance, a nitro group can be reduced to an amine, which can then be diazotized or acylated to create a host of new analogues.

Table 2: Examples of Benzyl Ring Functionalization

| Reaction Type | Reagent(s) | Substituent Added | Example Product Name Fragment |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | -NO₂ | 1-(4-Nitrobenzyl)-... |

| Bromination | Br₂, FeBr₃ | -Br | 1-(4-Bromobenzyl)-... |

| Chlorination | Cl₂, AlCl₃ | -Cl | 1-(4-Chlorobenzyl)-... |

| Acylation | CH₃COCl, AlCl₃ | -C(O)CH₃ | 1-(4-Acetylbenzyl)-... |

Synthesis of Spiro and Fused Piperidine Systems Derived from this compound

The ketone at the C4 position is a key functional group for constructing more complex molecular architectures, particularly spirocyclic and fused ring systems. These structures are of significant interest in drug discovery as they introduce three-dimensional complexity.

Several strategies can be employed:

Spiro-heterocycle formation: The C4-ketone can react with bifunctional nucleophiles. For example, condensation with a compound containing both an amine and a thiol, such as 2-aminothiophenol, can lead to the formation of spiro-benzothiazines. A one-pot reaction of a piperidin-4-one with aniline (B41778) and potassium cyanide can form an aminonitrile intermediate, which is a precursor for spiro hydantoins or other heterocycles. nih.gov

Spiro-oxindole synthesis: The Fischer-indole synthesis can be adapted. Reaction of the piperidone with a substituted phenylhydrazine (B124118) yields a hydrazone, which upon treatment with a protic or Lewis acid can undergo cyclization to form a spiro-oxindole system fused at the C4 position.

Spiro[isobenzofuran-piperidine] synthesis: A known route involves the lithiation of a 2-bromobenzyl ether, followed by nucleophilic addition to the C4-ketone of the piperidine. Subsequent acid-catalyzed cyclization yields the spiro[isobenzofuran-1(3H),4'-piperidine] core structure. nih.gov

Fused Systems: Intramolecular reactions can lead to fused bicyclic systems. For example, if an appropriate side chain is installed at the C3 position, an intramolecular aldol (B89426) condensation or a Michael addition could potentially form a new ring fused to the piperidine core.

Table 3: Synthetic Routes to Spirocyclic Derivatives

| Target Spiro System | Key Reagents/Steps | Synthetic Principle |

|---|---|---|

| Spiro-hydantoin | 1. KCN, NH₄Cl 2. (NH₄)₂CO₃, Heat | Bucherer-Bergs Reaction |

| Spiro-oxindole | Phenylhydrazine, then acid (e.g., PPA) | Fischer Indole Synthesis variant |

| Spiro-isobenzofuran | 1. Lithiated 2-bromobenzyl ether 2. Acid-catalyzed cyclization | Addition-Cyclization nih.gov |

| Spiro-thiazolidinone | 1. Aniline 2. Thioglycolic acid | Condensation-Cycloaddition beilstein-journals.org |

Stereochemical Control in Derivative Synthesis

The C3-isopropyl group in this compound establishes a permanent stereocenter. Assuming the compound is used as a single enantiomer or diastereomer, this existing stereocenter can direct the stereochemical outcome of subsequent reactions.

Ring Conformation: The piperidine ring typically adopts a chair conformation, with bulky substituents like the isopropyl and benzyl groups preferentially occupying equatorial positions to minimize steric strain. researchgate.netresearchgate.net This conformational preference influences the trajectory of reagents approaching the C4-ketone.

Diastereoselective Reduction: Reduction of the C4-ketone creates a new stereocenter at C4, resulting in two possible diastereomeric alcohols (cis and trans relative to the C3-isopropyl group). The choice of reducing agent can control the stereochemical outcome.

Small, unhindered hydrides like sodium borohydride (B1222165) (NaBH₄) tend to attack from the less hindered (axial) face, yielding the equatorial alcohol.

Bulky hydrides like Lithium tri-sec-butylborohydride (L-Selectride®) attack from the more open equatorial face, leading to the axial alcohol.

Stereoselective Alkylation: Enolate formation followed by alkylation can also be diastereoselective, influenced by the C3-substituent.

Resolution: If the synthesis starts with a racemic or diastereomeric mixture, separation can be achieved at various stages. For example, if the ketone is reduced to an alcohol, the resulting racemic amino alcohol can be resolved by forming diastereomeric salts with a chiral acid, such as (R)-O-acetylmandelic acid. researchgate.net Subsequent crystallization separates the diastereomers.

Understanding and controlling these stereochemical aspects is paramount when synthesizing derivatives intended for biological applications, as different stereoisomers can have vastly different activities.

Design and Synthesis of Compound Libraries for Structure-Activity Relationship (SAR) Studies (Methodological Focus)

This compound is an ideal scaffold for generating compound libraries to perform structure-activity relationship (SAR) studies. The goal of such studies is to systematically modify different parts of the molecule to understand which structural features are critical for a desired biological activity. nih.gov

A methodological approach to library design would involve a combinatorial or parallel synthesis strategy focused on the key points of diversification:

N1-Position Diversity: The core secondary amine (obtained after debenzylation) can be reacted with a library of diverse alkylating and acylating agents to explore the impact of the N-substituent's size, polarity, and hydrogen bonding capacity.

C4-Position Diversity: The ketone can be converted into a library of derivatives. For example, reaction with a collection of substituted hydrazines or hydroxylamines would yield a library of hydrazones and oximes, respectively. researchgate.netchemrevlett.com

Aromatic Ring Diversity: A set of N-benzyl precursors with different substituents on the aromatic ring (e.g., from the four quadrants of a Craig plot to explore a wide range of electronic and steric properties) can be used in the initial synthesis of the piperidone. nih.gov

A focused library could be constructed by combining these approaches. For instance, a matrix could be designed where a set of 5 different N-substituents is combined with 10 different C4-ketone derivatives, rapidly generating a 50-member library from a common intermediate. This parallel synthesis approach allows for the efficient exploration of chemical space around the core scaffold to identify key structural motifs for bioactivity.

Table 4: Hypothetical SAR Library Design Matrix

| Point of Diversification | Core Reaction | Example R-Groups to Introduce |

|---|---|---|

| N-Benzyl Ring | Electrophilic Aromatic Substitution | -H, -F, -Cl, -CH₃, -OCH₃, -NO₂, -CF₃ |

| Piperidine Nitrogen (R¹) | N-Alkylation / N-Acylation | -H, -Methyl, -Ethyl, -Propyl, -Cyclopropylmethyl, -Acetyl |

| C4-Ketone (=O) | Condensation | =N-OH, =N-OCH₃, =N-NH₂, =N-NHPh, =N-NH-C(S)NH₂ |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Isopropyl-piperidin-4-one |

| (E)-(3-isopropyl-1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate |

| (3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol |

| (R)-O-acetylmandelic acid |

| 1-benzyl-2,6-diarylpiperidin-4-one |

| Spiro[isobenzofuran-1(3H),4'-piperidine] |

| 1-methyl-4-piperidone |

| 2-aminothiophenol |

| Potassium cyanide |

| Aniline |

| Phenylhydrazine |

| 2-bromobenzyl ether |

Advanced Spectroscopic and Structural Characterization of 1 Benzyl 3 Isopropyl Piperidin 4 One and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. For a molecule like 1-benzyl-3-isopropyl-piperidin-4-one, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments is required for a complete and unambiguous assignment of all proton and carbon signals.

While specific spectral data for this compound is not extensively published, we can predict the expected chemical shifts based on its structural motifs and data from close analogues like N-benzyl-4-piperidone. nih.govresearchgate.net The piperidine (B6355638) ring protons would appear in the aliphatic region, while the benzyl (B1604629) group protons would be found in the aromatic region of the ¹H NMR spectrum. The carbonyl carbon (C4) would be significantly downfield in the ¹³C NMR spectrum, typically around 208 ppm.

Hypothetical ¹H and ¹³C NMR Data for this compound

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the predicted NMR signals and establish the molecular framework, a suite of two-dimensional (2D) NMR experiments is essential. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For this compound, COSY would show correlations between adjacent protons on the piperidine ring (e.g., H2-H3, H5-H6) and within the isopropyl group (methine proton to methyl protons). This allows for the mapping of the proton connectivity throughout the aliphatic portions of the molecule. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is crucial for assigning the carbon signals of all protonated carbons by linking the already identified proton signals to their corresponding carbon atoms. rsc.org For example, the signal for the benzylic CH₂ protons would correlate with the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH and ³J_CH). HMBC is vital for piecing together the molecular skeleton by connecting fragments. Key correlations would include the benzylic protons to the aromatic carbons of the phenyl ring and to carbons C2 and C6 of the piperidine ring. Furthermore, the isopropyl methine proton would show correlations to piperidine carbons C2 and C4, confirming its position at C3. rsc.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly powerful for determining stereochemistry and conformation. ipb.pt

Advanced Pulse Sequences for Conformational Analysis

The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric and torsional strain. chemrevlett.comniscpr.res.in The orientation of the substituents (benzyl and isopropyl) can be determined using advanced NMR techniques, primarily NOESY.

In a chair conformation, substituents can be either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring). The bulky benzyl group on the nitrogen is expected to preferentially occupy an equatorial position to minimize steric interactions. The orientation of the C3-isopropyl group is more complex. NOESY can resolve this by detecting through-space interactions. For instance, if the isopropyl group is equatorial, NOE cross-peaks would be expected between the isopropyl methine proton and the equatorial protons at C2 and C5. Conversely, an axial isopropyl group would show correlations to the axial protons at C2 and C5. ipb.pt Such analyses provide detailed insight into the dominant solution-state conformation of the molecule. nih.govarxiv.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound (C₁₅H₂₁NO), which is calculated to be 231.1623. The experimental measurement of a mass very close to this value would confirm the molecular formula.

Electron Impact (EI) mass spectrometry induces fragmentation of the molecule, and the resulting fragmentation pattern provides a fingerprint that is characteristic of the structure. For this compound, several key fragmentation pathways can be anticipated based on the known behavior of benzylamines and cyclic ketones. miamioh.edulibretexts.org

A primary and often dominant fragmentation is the cleavage of the benzylic C-N bond. This leads to the formation of a benzyl radical and a charged piperidinone fragment, or more commonly, a stable benzyl cation which rearranges to the highly stable tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91. whitman.eduyoutube.comarkat-usa.orglibretexts.org This peak is frequently the base peak in the spectra of N-benzyl compounds.

Other significant fragmentations would involve cleavages of the piperidine ring itself, often initiated by alpha-cleavage adjacent to the nitrogen atom or the carbonyl group.

Predicted Key Fragments in the Mass Spectrum of this compound

X-ray Crystallography for Solid-State Structural Determination and Conformational Insights

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and the absolute conformation of the molecule, confirming the connectivity established by NMR and MS.

For this compound, a crystal structure would be expected to confirm that the piperidine ring adopts a chair conformation. chemrevlett.comchemrevlett.com It would provide unambiguous evidence for the orientation of the substituents. Based on steric considerations and studies of similar structures, both the large N-benzyl and C3-isopropyl groups would likely be found in equatorial positions to minimize destabilizing 1,3-diaxial interactions. niscpr.res.inresearchgate.net

The crystal packing would reveal intermolecular interactions, such as hydrogen bonds (if any) or van der Waals forces, that stabilize the crystal lattice. While no specific crystal structure for this compound is published, data from analogues like 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one provide a reference for typical crystallographic parameters. researchgate.netnih.gov

Hypothetical Crystallographic Data for this compound

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint that is unique to the compound and allows for the identification of specific functional groups. nih.gov

For this compound, the most characteristic absorption in the IR spectrum would be the strong C=O stretching vibration of the ketone, expected in the range of 1710-1725 cm⁻¹. niscpr.res.in Other key absorptions would include:

Aromatic C-H stretch: Bands above 3000 cm⁻¹ from the benzyl group.

Aliphatic C-H stretch: Bands below 3000 cm⁻¹ from the piperidine ring, isopropyl group, and benzylic CH₂.

C-N stretch: Typically found in the 1250-1020 cm⁻¹ region.

Aromatic C=C bends: Characteristic peaks in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would provide complementary information, often being more sensitive to non-polar bonds and symmetric vibrations, such as the breathing mode of the aromatic ring. nih.gov

Predicted Vibrational Frequencies for Key Functional Groups

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

The presence of a stereocenter at the C3 position (due to the isopropyl substituent) means that this compound is a chiral molecule and can exist as two enantiomers, (R) and (S). Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of a specific enantiomer. thieme-connect.denih.gov

These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. arxiv.org The carbonyl group (C=O) of the ketone is a chromophore that gives rise to a characteristic electronic transition (n → π*), which is sensitive to its chiral environment.

Circular Dichroism (CD): A CD spectrum would show a "Cotton effect" corresponding to the n → π* transition of the ketone. The sign of this Cotton effect (positive or negative) is directly related to the absolute configuration at the adjacent stereocenter. The "Octant Rule" for ketones can be applied to predict the sign of the Cotton effect based on the spatial arrangement of substituents relative to the carbonyl group, thus allowing for the assignment of the (R) or (S) configuration. scribd.comresearchgate.net

Optical Rotatory Dispersion (ORD): An ORD spectrum plots the optical rotation as a function of wavelength. It also displays a Cotton effect in the region of the chromophore's absorption, providing complementary information to the CD spectrum for configurational assignment. acs.orglibretexts.org

For an enantiomerically pure sample of this compound, measuring the CD or ORD spectrum and comparing it to theoretical calculations or established empirical rules would provide the definitive assignment of its absolute configuration. nih.govrsc.orgrsc.org

Table of Compounds

Conformational Analysis using Spectroscopic and Diffraction Methods

The conformational landscape of piperidin-4-one derivatives is a subject of significant academic interest due to its influence on their chemical reactivity and biological activity. For this compound, a comprehensive understanding of its three-dimensional structure is achieved through the integrated application of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), and single-crystal X-ray diffraction. While a dedicated crystallographic study for this specific compound is not widely published, extensive research on closely related N-benzyl and 3-alkyl substituted piperidin-4-ones provides a robust framework for its conformational assessment.

The piperidine ring, analogous to cyclohexane, can adopt several conformations, including the high-energy boat and twist-boat forms and the more stable chair conformation. For most substituted piperidin-4-ones, the chair conformation is overwhelmingly favored as it minimizes torsional and steric strain. manchester.ac.ukchemrevlett.com In this conformation, substituents on the ring carbons can occupy either axial or equatorial positions.

For this compound, the large N-benzyl and C-3 isopropyl groups are expected to preferentially occupy equatorial positions to alleviate steric hindrance. An axial orientation would introduce significant 1,3-diaxial interactions, destabilizing the conformation. The synthesis of this compound has been reported, and its characterization would typically rely on methods like NMR and mass spectrometry to confirm its structure and infer its conformation. manchester.ac.uk

Spectroscopic analysis, particularly ¹H and ¹³C NMR, is a powerful tool for elucidating the conformational preferences of these molecules in solution. researchgate.netscielo.br The coupling constants (J-values) between adjacent protons in the piperidine ring are particularly informative. Large vicinal coupling constants (typically 10-13 Hz) are indicative of a trans-diaxial relationship between protons, a key feature of a chair conformation. Conversely, smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

In the case of this compound, the proton at C-3 would be expected to be in an equatorial position, and the analysis of its coupling with the adjacent methylene (B1212753) protons at C-2 would support this assignment. Furthermore, the introduction of a bulky substituent at the C-3 position can lead to a slight flattening of the piperidine ring around the C(2)-C(3) bond to minimize steric strain. manchester.ac.uk

X-ray diffraction studies on analogous compounds, such as 3-alkyl-2,6-diarylpiperidin-4-ones, have consistently shown the piperidine ring in a chair conformation with the alkyl and aryl groups in equatorial orientations. chemrevlett.com For instance, the crystal structure of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one reveals a chair conformation where the butyl group at C-3 is equatorially positioned. chemrevlett.com Similarly, studies on N-benzyl piperidin-4-one derivatives also confirm the chair conformation with the bulky benzyl group adopting an equatorial orientation to enhance stability. chemrevlett.com

While specific experimental data for this compound is limited in publicly accessible literature, the expected spectroscopic data can be inferred from the extensive body of research on similar compounds. The following tables present anticipated ¹H and ¹³C NMR chemical shifts, based on analogous structures.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-2ax, H-6ax | 2.80 - 3.10 | m | - |

| H-2eq, H-6eq | 2.50 - 2.75 | m | - |

| H-3 | 2.40 - 2.60 | m | - |

| H-5ax, H-5eq | 2.20 - 2.45 | m | - |

| -CH(CH₃)₂ | 1.90 - 2.10 | m | ~6.8 |

| -CH(CH₃ )₂ | 0.95 - 1.10 | d | ~6.8 |

| N-CH₂-Ph | 3.50 - 3.70 | s | - |

| Ar-H (Benzyl) | 7.20 - 7.40 | m | - |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary. 'm' denotes multiplet, 'd' denotes doublet, 's' denotes singlet.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (C-4) | 208.0 - 212.0 |

| C-2, C-6 | 55.0 - 60.0 |

| C-3 | 45.0 - 50.0 |

| C-5 | 40.0 - 45.0 |

| N-CH₂ -Ph | 60.0 - 65.0 |

| C H(CH₃)₂ | 28.0 - 33.0 |

| CH(CH₃ )₂ | 19.0 - 22.0 |

| C-ipso (Benzyl) | 138.0 - 140.0 |

| C-ortho (Benzyl) | 128.0 - 130.0 |

| C-meta (Benzyl) | 127.0 - 129.0 |

| C-para (Benzyl) | 126.0 - 128.0 |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

Computational and Theoretical Investigations of 1 Benzyl 3 Isopropyl Piperidin 4 One

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 1-Benzyl-3-isopropyl-piperidin-4-one. Methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed understanding of the molecule at the atomic level.

The electronic structure of this compound can be investigated using DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p). tandfonline.com Such studies on similar piperidin-4-one derivatives have revealed important insights into their chemical reactivity. mdpi.com

Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. researchgate.net For related benzylpiperidine compounds, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO may be distributed across the piperidine (B6355638) ring and its substituents. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another valuable tool for predicting reactivity. The MEP surface illustrates the charge distribution on the molecule, with red areas indicating electron-rich regions (nucleophilic sites) and blue areas representing electron-poor regions (electrophilic sites). nih.govnih.gov In this compound, the carbonyl oxygen would be expected to be an electron-rich site, making it susceptible to electrophilic attack.

Table 1: Hypothetical Electronic Properties of this compound based on DFT Calculations

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Theoretical calculations are instrumental in mapping out reaction mechanisms by identifying and characterizing transition states. For reactions involving this compound, such as its synthesis or further functionalization, computational methods can be used to model the potential energy surface. This allows for the determination of the most favorable reaction pathway by comparing the activation energies of different possible routes. While specific studies on this compound are lacking, research on other ketones and piperidines demonstrates the utility of these methods in understanding reaction stereoselectivity and kinetics. aun.edu.eg

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment.

The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. chemrevlett.comnih.gov The substituents—the benzyl (B1604629) group at the nitrogen, the isopropyl group at C3—will likely occupy equatorial positions to minimize steric hindrance. chemrevlett.com MD simulations can explore the conformational landscape, revealing the relative energies of different chair, boat, and twist-boat conformations and the barriers between them. nih.gov

Solvation effects significantly influence a molecule's conformation and properties. MD simulations can be performed in explicit solvent models (e.g., a box of water molecules) to study how the solvent interacts with the solute. Studies on similar compounds have shown that polar solvents can stabilize certain conformations through hydrogen bonding and other electrostatic interactions. up.ac.za

Molecular Docking Studies and Ligand-Protein Interaction Modeling (Theoretical Aspects)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov This method is crucial for understanding the potential biological activity of compounds like this compound. researchgate.netmdpi.com

The process involves generating a set of possible conformations of the ligand and positioning them within the binding site of a protein. A scoring function is then used to estimate the binding affinity for each pose. nih.gov For piperidine derivatives, docking studies have been employed to investigate their interactions with various receptors and enzymes. nih.govresearchgate.net Key interactions often include hydrogen bonds between the piperidine nitrogen or carbonyl oxygen and amino acid residues, as well as hydrophobic interactions involving the benzyl and isopropyl groups. mdpi.com

Table 2: Potential Interacting Residues in a Hypothetical Protein Binding Site

| Interaction Type | Potential Residues |

| Hydrogen Bond Acceptor (C=O) | Tyr, Ser, Thr |

| Hydrogen Bond Acceptor (N) | Asp, Glu |

| Hydrophobic (Benzyl group) | Phe, Leu, Val |

| Hydrophobic (Isopropyl group) | Ala, Ile, Leu |

This table is illustrative and lists amino acids that could potentially interact with this compound based on general principles of ligand-protein interactions.

Quantitative Structure-Activity Relationship (QSAR) Model Development Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The development of a QSAR model for a class of compounds including this compound would involve several steps. nih.gov

First, a dataset of compounds with known biological activities is required. Then, a set of molecular descriptors is calculated for each compound. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. nih.gov Finally, a mathematical model is built using techniques like Multiple Linear Regression (MLR) or machine learning algorithms to correlate the descriptors with the observed activity. nih.gov Such models can then be used to predict the activity of new, untested compounds. mdpi.com

Cheminformatics and Data Mining Approaches for Related Compound Discovery

Cheminformatics and data mining are powerful tools for discovering new compounds with desired properties by analyzing large chemical databases. To find compounds related to this compound, one could use similarity searching methods. These methods employ molecular fingerprints to quantify the structural similarity between molecules.

Another approach is substructure searching, which would identify all compounds in a database containing the 1-benzyl-piperidin-4-one core. These techniques can help in identifying compounds with potentially similar biological activities or in designing new libraries of compounds for screening.

Biological Activity: Mechanistic Perspectives of 1 Benzyl 3 Isopropyl Piperidin 4 One in Vitro Studies